
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a chlorophenyl and phenyl group, as well as two hydroxyethoxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethylene glycol under acidic conditions.
Substitution with chlorophenyl and phenyl groups: The piperazine ring is then reacted with 4-chlorobenzyl chloride and benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of hydroxyethoxyethyl groups: The final step involves the reaction of the substituted piperazine with ethylene oxide to introduce the hydroxyethoxyethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium acetate.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl-substituted piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyethoxyethyl groups may enhance its solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)(phenyl)methyl)piperazine: Lacks the hydroxyethoxyethyl groups, resulting in different solubility and bioactivity profiles.
1,1-Bis(2-(2-hydroxyethoxy)ethyl)piperazine: Lacks the chlorophenyl and phenyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both hydrophobic (chlorophenyl and phenyl) and hydrophilic (hydroxyethoxyethyl) groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H36BrClN2O4 |
|---|---|
Molecular Weight |
543.9 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-[2-(2-hydroxyethoxy)ethyl]piperazin-1-ium-1-yl]ethoxy]ethanol;bromide |
InChI |
InChI=1S/C25H36ClN2O4.BrH/c26-24-8-6-23(7-9-24)25(22-4-2-1-3-5-22)27-10-12-28(13-11-27,14-18-31-20-16-29)15-19-32-21-17-30;/h1-9,25,29-30H,10-21H2;1H/q+1;/p-1 |
InChI Key |
XNXFKYVRORGWQX-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCCO)CCOCCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


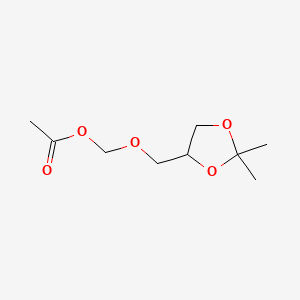
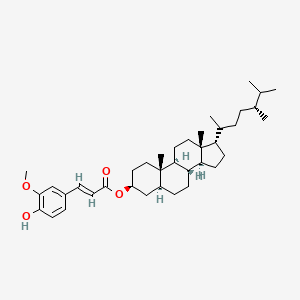
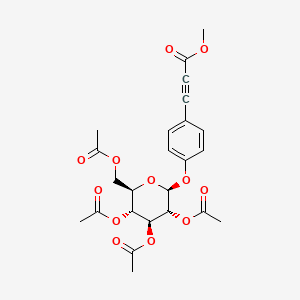

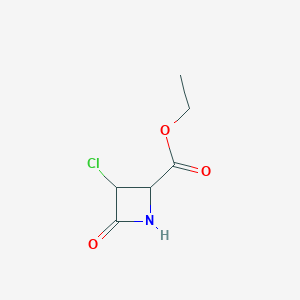
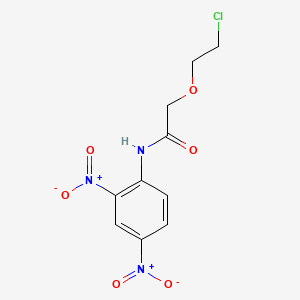
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
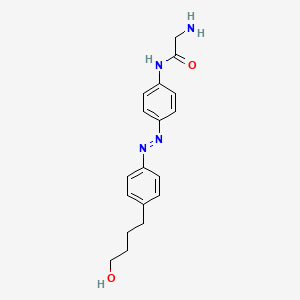

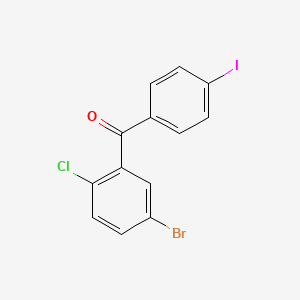
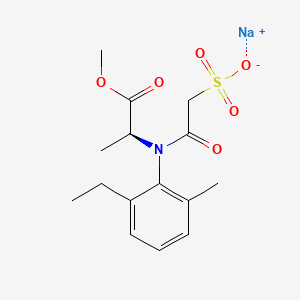
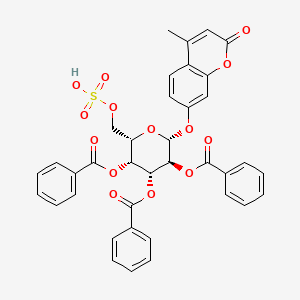
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
